N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an ethoxyphenyl group and a propan-2-ylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced via an electrophilic aromatic substitution reaction using ethyl bromide and phenol.
Formation of the Propan-2-ylphenoxy Intermediate: The propan-2-ylphenoxy group can be synthesized through a similar electrophilic aromatic substitution reaction using isopropyl bromide and phenol.
Coupling Reaction: The two intermediates are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and propan-2-yl groups, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric properties of its functional groups.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-ethoxyphenyl)-2-[2-(methyl)phenoxy]acetamide: Similar structure but with a methyl group instead of a propan-2-yl group.
Uniqueness
N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide, a compound with the CAS number 304890-49-1, has garnered attention in scientific research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is classified as an amide. Its structure features an ethoxyphenyl group and a propan-2-ylphenoxy group attached to an acetamide backbone. The molecular formula is C19H23NO3 with a molecular weight of 313.39 g/mol.
Key Structural Features
Feature | Description |
---|---|
IUPAC Name | N-(2-ethoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide |
Molecular Formula | C19H23NO3 |
Molecular Weight | 313.39 g/mol |
CAS Number | 304890-49-1 |
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors.
Potential Mechanisms:
- Enzyme Modulation : The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
- Receptor Interaction : It could interact with neurotransmitter receptors, influencing neurological functions.
- Cell Signaling Pathways : this compound may modulate signaling pathways such as MAPK and PI3K/Akt, which are crucial in cancer progression and cell survival.
Biological Activities
Research has indicated that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Studies suggest potential effectiveness against bacterial strains.
- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Activity : Preliminary data indicate that it could induce apoptosis in cancer cells.
Case Study: Anticancer Activity
A study conducted on HepG2 hepatocellular carcinoma cells revealed that this compound has an IC50 value of approximately 3.84 μM, indicating significant cytotoxicity against these cancer cells. The compound was shown to induce G2/M phase cell cycle arrest and promote apoptosis through upregulation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins like BCL-2 .
Research Findings
Recent studies have further elucidated the biological activities of this compound:
-
Antimicrobial Activity : In vitro tests demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 µg/mL Escherichia coli 20 µg/mL - Anti-inflammatory Effects : Research indicated that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
- Mechanistic Insights : Molecular docking studies revealed that the phenoxy moiety of the compound interacts favorably with target receptors, facilitating its biological effects .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-4-22-18-12-8-6-10-16(18)20-19(21)13-23-17-11-7-5-9-15(17)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQZPFAIMJKKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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